Molecular Bulk and Conformational Restriction: Cyclopentyl (C₅H₉) vs. Isopropyl (C₃H₇) and Ethyl (C₂H₅) at N1
The N1-cyclopentyl substituent introduces a cyclic C₅ hydrocarbon that is both larger and more conformationally restricted than the open-chain N1-isopropyl and N1-ethyl substituents found in close analogs. While head-to-head biochemical IC₅₀ data for CAS 2098011-75-5 against a defined target have not been published in the peer-reviewed literature as of this writing, the structural distinction is quantifiable: the cyclopentyl group contributes an additional two carbon atoms and imposes ring constraints absent in isopropyl, reducing the number of low-energy conformers accessible to the N1 appendage . In a class-level SAR analysis of 39 imidazo[1,2-b]pyrazole derivatives against 6 cancer cell lines, the nature of the N1 substituent was identified as a key variable modulating antiproliferative activity, with compound 4d (among the four most active analogs displaying IC₅₀ ≤ 10 μM) featuring a substituted N1-aryl group rather than a simple alkyl chain [1]. The cyclopentyl group's steric footprint is expected to preferentially fill hydrophobic sub-pockets in kinase ATP-binding sites that are inaccessible to smaller N1 substituents, a hypothesis consistent with the improved selectivity observed for cycloalkyl-substituted imidazo[1,2-b]pyrazoles in BTK inhibitor programs [2].
| Evidence Dimension | N1 substituent molecular volume and conformational flexibility |
|---|---|
| Target Compound Data | Cyclopentyl (C₅H₉): 5 carbons, cyclic, conformationally restricted; MW contribution ~69 Da |
| Comparator Or Baseline | Isopropyl (C₃H₇): 3 carbons, acyclic, higher rotational freedom; MW contribution ~43 Da. Ethyl (C₂H₅): 2 carbons; MW contribution ~29 Da. |
| Quantified Difference | Cyclopentyl adds 2–3 more carbon atoms vs. isopropyl/ethyl; eliminates 2 rotatable bonds relative to isopropyl |
| Conditions | Structural comparison based on molecular formulae; SAR context from imidazo[1,2-b]pyrazole anticancer literature |
Why This Matters
For procurement decisions in kinase-focused medicinal chemistry, the cyclopentyl group provides a differentiated steric profile that cannot be replicated by smaller N1-alkyl analogs, influencing both target engagement selectivity and intellectual property novelty.
- [1] Grosse, S. et al. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. Eur. J. Med. Chem. 2014, 84, 718–730. View Source
- [2] Wang, Z.; Guo, Y. Substituted imidazo[1,2-b]pyrazoles as Bruton's tyrosine kinase modulators. US Patent US9556188. 2017. View Source
